Lignin (Dealkaline)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

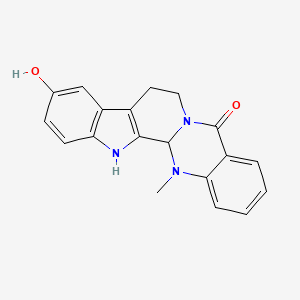

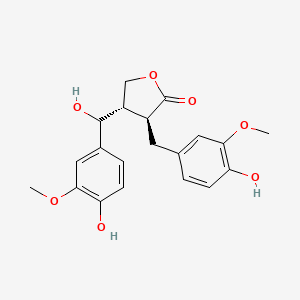

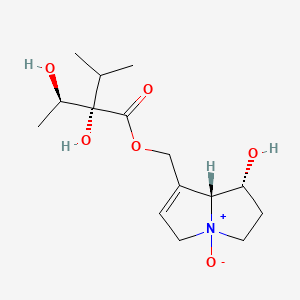

Lignin is a complex oxygen-containing organic polymer that, along with cellulose, forms the chief constituent of wood . It is second to cellulose as the most abundant organic material on Earth . Lignin is a phenolic compound and is a mixture of three complex polymeric compounds . The relative amount of each of the three monomers depends on whether the lignin is from gymnosperms, woody angiosperms, or grasses . Lignin is a natural composite biopolymer with biodegradability and biocompatibility .

Synthesis Analysis

The synthesis and characterisation of advanced lignin model polymers have been reported . The controlled incorporation of the major linkages in lignin is demonstrated to give complex hardwood and softwood lignin model polymers . Efficient depolymerization can be achieved in an ethanol-water co-solvent system under an N2 environment .Molecular Structure Analysis

Lignin is a copolymer consisting of phenylpropane units having characteristic side . It slightly crosslinks and takes an amorphous structure in the solid . The hydroxyl group of lignin plays a crucial interaction with water .Chemical Reactions Analysis

Changes in the structure of lignin and related changes in its chemical reactivity during alkaline wood pulping are assessed based on the comparison of the structures of lignin at three kinetically distinct stages of delignification: initial, bulk, and final .Physical And Chemical Properties Analysis

Lignin gradually moves from a solid to a liquid phase during the pulping process . The emphasis is on changes in the molecular weight distribution and content of alkylarylether bonds, and functional groups, in particular phenolic hydroxyls .Applications De Recherche Scientifique

Synthesis of Polymers

Lignin can be used in the synthesis of polymers . This is due to its biocompatibility, cheapness, and abundance in nature . The shift from perceiving lignin as a waste product to viewing it as a potential raw material for valuable products has led to advancements in this application .

Production of Dyes

Lignin can be used in the production of dyes . This application takes advantage of the fact that lignin is the most abundant aromatic biopolymer on the planet .

Manufacturing of Adhesives

Lignin can be used in the manufacturing of adhesives . This is due to its chemical structure, which makes it ideal for this application .

Fertilizer Production

Lignin can be used in the production of fertilizers . This application is based on the fact that lignin is abundant in nature and can be used as a raw material for valuable products .

Medical Applications

In the medical sector, lignins can be used as wound dressings, pharmaceuticals, and drug delivery materials . They can also promote immune stimulation through cell activation and proliferation, as well as by the production of cytokines .

Electrochemical Energy Materials

Lignin can be used for electrochemical energy materials . This application takes advantage of the fact that lignin is a cheap and abundant material .

3D Printing Applications

Lignin can be used in 3D printing applications . Specifically, it can be used in the production of lignin-plastic composite materials for 3D printing .

Photoinitiator in Photopolymerization

Under natural light, lignin can produce a small amount of free radicals, which can be used as a photoinitiator in photopolymerization .

Mécanisme D'action

Target of Action

Lignin (Dealkaline) primarily targets the cellulose and hemicellulose components of plant cell walls . It forms a complex, three-dimensional biopolymer network within these cell walls, providing rigidity and strength . This interaction with cellulose and hemicellulose is crucial for the structural integrity of plant tissues .

Mode of Action

Lignin (Dealkaline) interacts with its targets through a process known as delignification . During this process, lignin is dissolved and removed from the plant cell wall, allowing for the separation of cellulose and hemicellulose . This dissolution is achieved through the use of solvents, such as deep eutectic solvents (DESs), which have been found to exhibit superior delignification performance .

Biochemical Pathways

The biosynthesis of lignin involves a complex biochemical pathway initiated by the deamination of L-phenylalanine or tyrosine into cinnamic acid . A series of hydroxylation and methylation reactions then convert cinnamic acid into a variety of hydroxycinnamic acids, which act as precursors for lignin . These hydroxycinnamic acids are also precursors for flavonoids .

Pharmacokinetics

Therefore, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties are likely minimal. Lignin has been explored for potential applications as drug eluting antimicrobial coatings for medical materials .

Safety and Hazards

Orientations Futures

This perspective directs toward the utilization of agro-material as an alternative to dwindling fossil feedstock that has captivated researchers’ interest to valorize lignin making use of tandem approaches . Different tandem catalytic methods have been applied to depolymerize lignin with the aim that the depolymerized product obtained at the end of the treatment process can be utilized as a starting material in the paper industry .

Propriétés

| { "Design of the Synthesis Pathway": "Lignin (Dealkaline) can be synthesized by the dealkalination of lignin. The process involves the removal of alkaline groups from the lignin molecule, resulting in the formation of dealkalized lignin.", "Starting Materials": [ "Lignin", "Alkali solution (e.g. NaOH, KOH)" ], "Reaction": [ "Mix lignin with alkali solution", "Heat the mixture to a temperature of 150-200°C", "Maintain the temperature for a period of 1-2 hours", "Cool the mixture and filter the resulting dealkalized lignin" ] } | |

Numéro CAS |

9005-53-2 |

Origine du produit |

United States |

Q & A

Q1: What is the role of lignin (dealkaline) in the isolation of Microtetraspora glauca and related actinomycetes?

A1: In a study by Nonomura and Hayakawa [], lignin (dealkaline) served as the primary carbon source in a novel agar medium (LSV-SE) designed for the selective isolation of Microtetraspora glauca and related actinomycetes from soil samples. These bacteria are known for their ability to degrade lignocellulose, a complex plant material. The use of lignin (dealkaline) in the LSV-SE agar likely provides a selective advantage to these specific actinomycetes, promoting their growth and sporulation while inhibiting the growth of other microorganisms.

Q2: Are there alternative carbon sources that could be used instead of lignin (dealkaline) for this purpose?

A2: While other carbon sources might support the growth of Microtetraspora glauca, the use of lignin (dealkaline) likely contributes to the selectivity of the LSV-SE medium []. Further research is needed to investigate whether alternative carbon sources could provide a similar level of selectivity for the isolation of this specific group of actinomycetes.

Q3: How is lignin (dealkaline) used in the production of liquid fuels?

A3: Although not directly addressed in the provided abstracts [, ], lignin (dealkaline) can be used as a feedstock for the catalytic valorization process to produce liquid fuels. This process typically involves depolymerizing the lignin into smaller molecules, which can then be upgraded into fuels. The dealkaline nature of the lignin might influence its reactivity and the choice of catalysts and reaction conditions used in the valorization process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.